

Spectroscopic Properties of Azomethine-H Monosodium Salt: A Technical Guide

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Compound of Interest

Compound Name: Azomethine-H monosodium

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Introduction

Azomethine-H monosodium salt, systematically named Sodium 4-hydroxy-5-(2-hydroxybenzylideneamino)-naphthalene-2,7-disulfonate, is a highly functionalized aromatic compound.[1] Its structure incorporates a reactive azomethine ($-\text{CH}=\text{N}-$) group, hydroxyl moieties, and sulfonic acid groups, making it water-soluble.[2] Primarily, it is recognized as a crucial chromogenic and fluorogenic reagent in analytical chemistry.[2][3] Its most prominent application is in the sensitive colorimetric and fluorimetric determination of boron in a wide array of samples, including soil, water, plant tissues, and various industrial materials.[4][5][6][7][8] This guide provides an in-depth overview of its spectroscopic properties and the experimental protocols for its analysis.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for **Azomethine-H monosodium** salt and its boron complex.

Spectroscopic Technique	Parameter	Value	Conditions & Remarks
UV-Visible Spectroscopy	λ_{max} (Reagent)	~236 nm	In pH 5.0 buffer solution.
λ_{max} (Boron Complex)	405 - 430 nm	Forms a yellow-orange complex with boron in an aqueous solution. [4] [5] [9] The exact maximum depends on pH and buffer composition.	
Fluorescence Spectroscopy	Excitation (λ_{ex})	416 nm	Data corresponds to the Azomethine-H-Boron complex. [10]
Emission (λ_{em})	486 nm	Data corresponds to the Azomethine-H-Boron complex. [10]	
Infrared (IR) Spectroscopy	C=N Stretch	~1612 - 1645 cm^{-1}	Characteristic absorption for the azomethine (imine) group.
NMR Spectroscopy	^1H -NMR (Imine H)	~7.9 - 8.8 ppm	Expected chemical shift range for the azomethine proton (-CH=N-). Specific experimental data is not readily available. [11]

Detailed Spectroscopic Analysis

UV-Visible Spectroscopy

Azomethine-H monosodium salt exhibits characteristic absorption in the ultraviolet region, primarily due to $\pi \rightarrow \pi^*$ electronic transitions within its aromatic naphthalene and salicylidene rings. In a pH 5.0 buffer, a distinct absorption maximum is observed around 236 nm.

The most significant feature of its UV-Vis profile is its application in colorimetric analysis. In the presence of borate ions, Azomethine-H undergoes a complexation reaction to form a stable, yellow-colored chelate.^{[5][9]} This reaction causes a significant bathochromic (red) shift in the absorption maximum to the visible region, typically between 405 nm and 430 nm.^{[4][5][9][12]} The intensity of the absorbance at this wavelength is directly proportional to the concentration of boron, forming the basis of its quantitative determination.

Fluorescence Spectroscopy

While the reagent itself is not noted for strong fluorescence, its complex with boron is fluorescent.^{[2][10]} This property allows for the highly sensitive fluorimetric determination of boron. The Azomethine-H-boron complex can be excited with light at approximately 416 nm, and it subsequently emits light at a maximum wavelength of 486 nm.^[10] The fluorescence intensity provides a sensitive measure of boron concentration, often allowing for lower detection limits than colorimetric methods.^[10]

Infrared (IR) Spectroscopy

The IR spectrum of **Azomethine-H monosodium** salt is used to confirm the presence of its key functional groups. While a complete public spectrum is not available, the following characteristic absorption bands are expected:

- O-H Stretching: A broad band in the region of 3200-3600 cm^{-1} corresponding to the phenolic hydroxyl groups.
- Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm^{-1} .
- C=N Stretching: A characteristic medium to strong absorption band in the 1612-1645 cm^{-1} region, confirming the presence of the azomethine (imine) linkage.
- Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm^{-1} range.

- S=O Stretching: Strong, characteristic absorptions for the sulfonate groups (SO_3^-), typically found in the $1030\text{-}1080\text{ cm}^{-1}$ (symmetric) and $1150\text{-}1230\text{ cm}^{-1}$ (asymmetric) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for confirming the chemical structure of **Azomethine-H monosodium** salt. Although specific spectral data is not widely published, the expected ^1H -NMR spectrum would show:

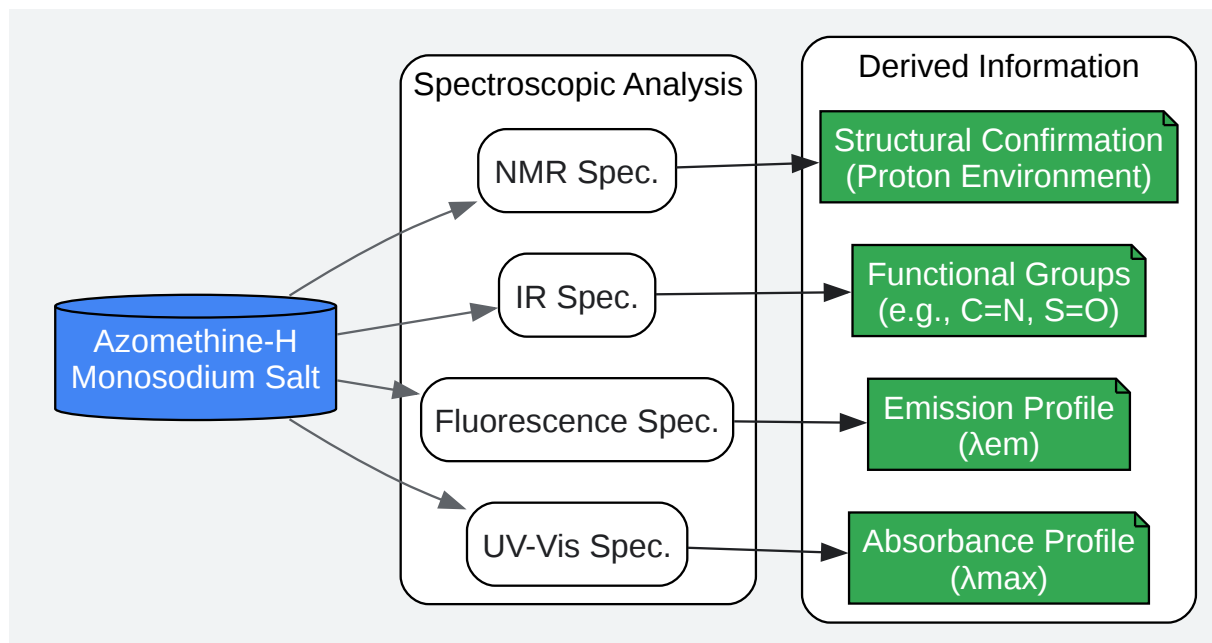
- Aromatic Protons: A complex series of signals in the aromatic region, typically between 6.5 and 8.5 ppm.
- Azomethine Proton ($-\text{CH}=\text{N}-$): A distinct singlet in the downfield region, expected around 7.9-8.8 ppm, which is characteristic of imine protons.[\[11\]](#)
- Hydroxyl Protons ($-\text{OH}$): Broad singlets that are often exchangeable with D_2O . Their chemical shift can vary depending on the solvent and concentration.

The ^{13}C -NMR spectrum would similarly show a series of signals corresponding to the aromatic carbons and a characteristic signal for the imine carbon ($-\text{CH}=\text{N}-$) in the 150-165 ppm range.

Experimental Methodologies & Visualizations

General Spectroscopic Characterization Workflow

The identity and purity of **Azomethine-H monosodium** salt are confirmed through a combination of spectroscopic techniques. The logical workflow for this characterization is illustrated below.



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Caption: Workflow for the spectroscopic characterization of Azomethine-H.

Protocol for Colorimetric Determination of Boron

This protocol is a synthesized method based on established procedures for determining boron concentration in aqueous samples.^{[4][9]}

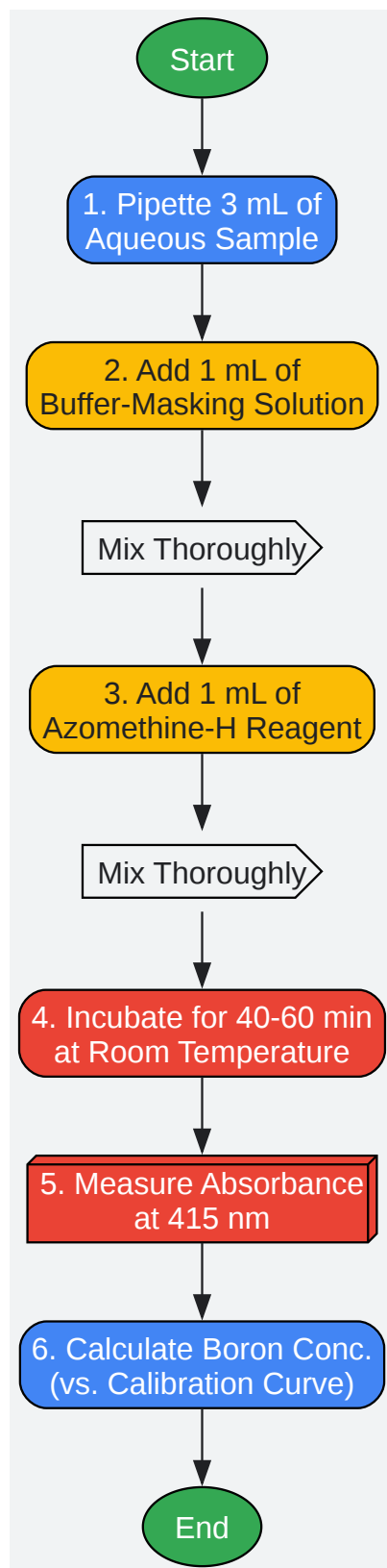
1. Preparation of Reagents:

- Buffer-Masking Solution:
 - Dissolve 250 g of ammonium acetate in 400 mL of deionized water.
 - Add 25 g of EDTA tetrasodium salt to act as a masking agent, preventing interference from metal ions like copper, iron, and aluminum.^[5]
 - Add 125 mL of glacial acetic acid slowly while stirring.
 - Dilute the final solution to 1 liter with deionized water. The final pH should be approximately 5.2.

- Azomethine-H Reagent (0.90% w/v):
 - Weigh 0.90 g of **Azomethine-H monosodium** salt into a 100 mL volumetric flask containing approximately 50 mL of deionized water.[\[4\]](#)
 - Add 2.0 g of L-ascorbic acid (to prevent oxidation and maintain stability) and mix.[\[4\]](#)
 - Gently heat the solution in a warm water bath to fully dissolve the components.
 - Allow the solution to cool to room temperature.
 - Dilute to the 100 mL mark with deionized water and mix thoroughly. Store this reagent in a refrigerator for up to 48 hours.[\[4\]](#)

2. Measurement Procedure:

The experimental workflow for the colorimetric assay is detailed in the diagram below.



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Caption: Experimental workflow for the determination of boron using Azomethine-H.

3. Calibration and Calculation:

A series of standard boron solutions of known concentrations (e.g., 0.1 to 5.0 ppm) should be prepared and subjected to the same procedure to generate a calibration curve of absorbance versus boron concentration.[12] The concentration of boron in the unknown sample can then be determined by interpolating its absorbance value on this curve. The limit of detection for this method is typically around 0.05 ppm.[12]

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